molecular formula C4H12N6 B1594937 1-[2-(diaminomethylideneamino)ethyl]guanidine CAS No. 44956-51-6

1-[2-(diaminomethylideneamino)ethyl]guanidine

Cat. No.: B1594937
CAS No.: 44956-51-6
M. Wt: 144.18 g/mol
InChI Key: MRXYVMXWTBRRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectory of Guanidine (B92328) Compounds in Chemical Biology and Medicinal Chemistry

The journey of guanidine compounds in the realm of science began in 1861 when Adolph Strecker first isolated guanidine from the oxidative degradation of guanine (B1146940) found in Peruvian guano. wikipedia.orgbritannica.com Initially, its derivatives were explored for various applications, with some, like nitroguanidine, being used in explosives. britannica.com A significant milestone in its medicinal history was the use of guanidine to treat diabetes since the Middle Ages in Europe, derived from French lilac. wikipedia.org However, concerns over long-term liver toxicity paused further research until the development of safer biguanide (B1667054) derivatives like metformin (B114582). wikipedia.org

The guanidine group's strong basicity and ability to form stable hydrogen bonds have made it a recurring motif in biologically active molecules. mdpi.commdpi.com This is exemplified by the amino acid arginine, which contains a guanidine group in its side chain and is crucial for protein structure and function. wikipedia.orgresearchgate.net The physiological importance of the guanidine group is further highlighted by its presence in compounds associated with muscle function and the treatment of diseases like trypanosomiasis and bacillary dysentery. britannica.com The development of synthetic antimalarials like chlorguanide, a substituted biguanide, further solidified the importance of this chemical scaffold in medicinal chemistry. britannica.com

The N-(2-Guanidinoethyl)guanidine Moiety as a Privileged Pharmacophore in Drug Discovery

The N-(2-Guanidinoethyl)guanidine moiety, characterized by its biguanide structure, is considered a "privileged pharmacophore" in drug discovery. This term refers to a molecular framework that is capable of binding to multiple biological targets, thus offering a starting point for the development of a wide range of therapeutic agents. The guanidine core's capacity to accept protons in biological environments allows for stable hydrogen bonding with various biological molecules. mdpi.com

The versatility of the guanidine group is evident in the diverse array of drugs that incorporate this moiety. mdpi.commdpi.com These include treatments for cardiovascular disease, diabetes, hypertension, and cancer. mdpi.comresearchgate.net The guanidinium (B1211019) cation, the protonated form of guanidine at physiological pH, plays a critical role in molecular recognition, particularly in binding to anionic substrates like carboxylates and phosphates. researchgate.netmdpi.com This property is fundamental to the interaction of many guanidine-containing drugs with their biological targets.

The N-(2-Guanidinoethyl)guanidine structure itself has been investigated for its potential therapeutic applications. For instance, derivatives of N-(2-guanidinoethyl)-5-isoquinolinesulfonamide have been synthesized and shown to possess vasodilatory activity. lookchem.com Furthermore, analogues of the antihypertensive agent guanethidine (B1672426), which incorporate the N-(2-guanidinoethyl)guanidine structure, have been prepared and evaluated for their potential in managing high blood pressure. researchgate.net

Current Research Landscape and Significance of N-(2-Guanidinoethyl)guanidine and its Structural Analogues

Contemporary research continues to explore the potential of N-(2-Guanidinoethyl)guanidine and its structural analogues across various therapeutic areas. The focus remains on leveraging the unique properties of the guanidine group to design novel and effective drugs. The synthesis of new derivatives and analogues is a key area of investigation, with researchers aiming to enhance potency, selectivity, and pharmacokinetic properties. mdpi.comlookchem.comresearchgate.net

A significant area of interest is the development of antimicrobial agents. Guanidine-containing compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. mdpi.com The ability of the guanidine moiety to interact with bacterial cell membranes is a key mechanism behind its antimicrobial activity. nih.gov

Furthermore, the structural framework of N-(2-Guanidinoethyl)guanidine serves as a template for designing inhibitors of various enzymes. The guanidinium group's ability to mimic the protonated side chain of arginine allows it to interact with the active sites of enzymes that recognize arginine as a substrate. acs.org This has led to the design of inhibitors for targets such as nitric oxide synthase. nih.gov

The ongoing research into N-(2-Guanidinoethyl)guanidine and its analogues underscores the enduring importance of the guanidine scaffold in medicinal chemistry. The continuous discovery of new biological activities and the development of novel synthetic methodologies ensure that this class of compounds will remain a fertile ground for future drug discovery efforts. researchgate.netnih.gov

Properties

CAS No.

44956-51-6

Molecular Formula

C4H12N6

Molecular Weight

144.18 g/mol

IUPAC Name

1-[2-(diaminomethylideneamino)ethyl]guanidine

InChI

InChI=1S/C4H12N6/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H4,5,6,9)(H4,7,8,10)

InChI Key

MRXYVMXWTBRRSB-UHFFFAOYSA-N

Canonical SMILES

C(CN=C(N)N)N=C(N)N

Other CAS No.

44956-51-6

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 2 Guanidinoethyl Guanidine Scaffolds

Established Synthetic Pathways for Guanidinoethyl-Containing Systems

The synthesis of molecules containing the guanidinoethyl moiety, including N-(2-Guanidinoethyl)guanidine, typically involves the reaction of an amine with a guanidinylating agent. A common and established method is the treatment of a corresponding amine with a salt of S-methylisothiourea under basic conditions. lookchem.comprepchem.com For instance, N-(2-aminoethyl)-5-isoquinolinesulfonamide can be converted to N-(2-guanidinoethyl)-5-isoquinolinesulfonamide by reacting it with S-methylisothiourea sulfate (B86663) in the presence of sodium hydroxide. prepchem.com

Another versatile approach involves the use of benzotriazole-1-carboxamidinium tosylate as a guanidinylating agent. This reagent reacts with various primary and secondary amines under mild conditions to afford the corresponding guanidines in good yields. tandfonline.com Similarly, N,N′-di-Boc-1H-pyrazole-1-carboxamidine is utilized for the synthesis of alkylated guanidines. researchgate.net The general strategy often involves the initial synthesis of a diamine precursor, which is then selectively guanidinated. For example, the synthesis of certain N-(2-guanidinoethyl)azepine analogues starts with the cyanomethylation of the respective azepine, followed by reduction to the aminoethyl derivative, and subsequent guanidination. researchgate.net

A summary of common guanidinylation reagents and their applications is presented in the table below.

Guanidinylation ReagentAmine SubstrateResulting Guanidine (B92328) ProductReference
S-methylisothiourea sulfateN-(2-aminoethyl)-5-isoquinolinesulfonamideN-(2-guanidinoethyl)-5-isoquinolinesulfonamide prepchem.com
Benzotriazole-1-carboxamidinium tosylateVarious primary and secondary aminesCorresponding guanidines tandfonline.com
N,N′-di-Boc-1H-pyrazole-1-carboxamidineOrthogonally deprotected amineAlkylated guanidines researchgate.net
1-(2-aminoethyl)-2,3-bis(tert-butoxycarbonyl) guanidineCarboxylic acids (via EDCI coupling)Guanidinium-containing amides rsc.org

Targeted Functionalization and Derivatization Strategies of the Guanidine Moiety

The functionalization of the guanidine moiety is a key strategy for modulating the biological activity and physicochemical properties of guanidine-containing compounds. nih.gov Modifications can be introduced to tune selectivity for specific biological targets and improve pharmacokinetic profiles. researchgate.net

One approach involves the N-acylation or N-alkylation of the guanidine group. For example, acetylated guanidine derivatives can be prepared by reacting guanidine salts with acetic anhydride. ineosopen.org A more sophisticated method for targeted functionalization utilizes pre-modified guanidinylating agents. For instance, N-terminally alkylated or acetylated guanidine groups can be introduced into peptidic ligands by reacting an orthogonally deprotected amine with tailor-made precursors. researchgate.net Precursors for alkylated guanidines can be synthesized from N,N′-di-Boc-1H-pyrazole-1-carboxamidine, while acylated compounds can be derived from acylated N-Boc-S-methylisothiourea. researchgate.net

Another strategy is the incorporation of the guanidine group into a larger molecular scaffold to create novel derivatives. For instance, guanidine functionalized chitosan (B1678972) has been synthesized by reacting chitosan with S-methyl phenyl carbamoylated guanidine, which was prepared from S-methyl isothiourea. fiu.edu This modification aimed to increase the solubility of chitosan in organic solvents for further chemical modifications. fiu.edu

Derivatization can also be performed for analytical purposes. Reagents like 9,10-phenanthraquinone (PQ) and benzoin (B196080) are used to create fluorescent derivatives of guanidines, facilitating their detection and quantification. tandfonline.comresearchgate.net Pre-column derivatization with acetylacetone (B45752) followed by HPLC analysis is another method for the specific assay of guanidine salts. oup.com

Chemo- and Regioselectivity in Guanidination Reactions Relevant to N-(2-Guanidinoethyl)guanidine Formation

Chemo- and regioselectivity are crucial considerations in the synthesis of complex molecules containing multiple reactive sites, including the formation of N-(2-Guanidinoethyl)guanidine and its analogues. algoreducation.com Regioselectivity refers to the preference for a reaction to occur at one specific position over others, while chemoselectivity is the preference of a reagent to react with one functional group over another. algoreducation.comresearchgate.net

In the context of guanidination, achieving high selectivity is essential to avoid the formation of unwanted side products. For example, when synthesizing monoguanidinated derivatives of cyclic diamines, the reaction conditions must be controlled to prevent the formation of diguanidinated products. lookchem.com The choice of guanidinylating agent and reaction conditions plays a significant role in determining the outcome.

The use of protecting groups is a common strategy to ensure chemoselectivity. In peptide synthesis, for instance, an orthogonally protected ornithine derivative can be used. The protecting group is selectively removed at a later stage to expose the amine for guanidination. nih.gov

Recent advancements have led to the development of catalytic systems that offer high chemo- and regioselectivity. For example, silver-catalyzed intramolecular alkene hydroamination reactions of N-allylguanidines have been developed for the synthesis of cyclic guanidines. researchgate.net Similarly, copper-catalyzed cascade reactions have been employed for the construction of five-membered cycloguanidines with a high level of chemo- and regioselectivity. researchgate.net These methods often proceed under mild conditions and tolerate a variety of functional groups.

Design and Synthesis of N-(2-Guanidinoethyl)guanidine Analogues for Enhanced Biological Activity

The design and synthesis of analogues of N-(2-Guanidinoethyl)guanidine are driven by the quest for compounds with improved biological activity, selectivity, and pharmacokinetic properties. researchgate.netnih.gov The guanidine group is a common feature in many biologically active compounds, and modifications to the scaffold can lead to significant enhancements in efficacy. sci-hub.senih.gov

One strategy involves the incorporation of the guanidinoethyl moiety into different heterocyclic systems. For example, analogues of the antihypertensive agent Guanethidine (B1672426), such as N-(2-guanidinoethyl)-tetrahydrothieno[3,2-c]azepine, have been synthesized and evaluated for their biological activity. researchgate.net Another example is the synthesis of N-(2-guanidinoethyl)-5-isoquinolinesulfonamide derivatives, which have shown vasodilatory activity. lookchem.com

The introduction of substituents on the guanidine group itself can also lead to enhanced activity. For instance, a series of 2,9-substituted 6-guanidinopurines, structurally related to cyclin-dependent kinase (CDK) inhibitors, were synthesized. One derivative displayed significantly higher inhibitory activity towards CDK2/cyclin E and increased cytotoxicity in breast cancer cells compared to the parent compound. nih.gov

Furthermore, the synthesis of peptidomimetics incorporating the guanidinium (B1211019) group has been a fruitful area of research. Guanidinium compounds that mimic the arginine residue have shown excellent activity against bacteria like S. aureus. rsc.org The design of these molecules often involves creating a scaffold that presents the guanidinium group in a specific orientation to maximize interactions with the biological target.

The table below summarizes some examples of N-(2-Guanidinoethyl)guanidine analogues and their reported biological activities.

AnalogueTarget/ActivityReference
N-(2-guanidinoethyl)-tetrahydrothieno[3,2-c]azepineAntihypertensive researchgate.net
N-(2-guanidinoethyl)-5-isoquinolinesulfonamide derivativesVasodilatory lookchem.com
2,9-substituted 6-guanidinopurinesCDK inhibition, cytotoxicity nih.gov
Guanidinium-containing anthranilamidesAntibacterial (anti-S. aureus) rsc.org
N-(2-benzoxazol-2-yl-ethyl)guanidine hydrochlorideSelective 5-HT3 receptor antagonist sci-hub.se

Mechanistic Elucidation at Molecular and Cellular Levels for N 2 Guanidinoethyl Guanidine

Molecular Recognition and Binding Modes of the Guanidinium (B1211019) Group in Biological Systems

The guanidinium group, a key functional component of N-(2-Guanidinoethyl)guanidine, plays a pivotal role in molecular recognition and binding to biological targets. Its unique properties, including its planar, Y-shaped geometry and high pKa value (around 12-13), ensure it remains protonated over a wide physiological pH range. rsc.org This positively charged state is crucial for its interactions with biological molecules. The delocalized positive charge across three nitrogen atoms allows for versatile binding modes. rsc.org In biological systems, the guanidinium group, most notably found in the amino acid arginine, is fundamental in stabilizing complexes with nucleic acids, carbohydrates, and other proteins through a combination of hydrogen bonding and electrostatic interactions. rsc.orgnih.govcapes.gov.brrsc.org

Role of Hydrogen Bonding Networks in Ligand-Target Interactions

Hydrogen bonding is a primary force driving the interaction of the guanidinium group with biological targets. nih.gov The guanidinium moiety possesses five hydrogen bond donors, with four being able to complement bidentate oxoanion acceptors, such as those found in carboxylate and phosphate (B84403) groups. rsc.org This capacity for forming multiple hydrogen bonds contributes to the stability and specificity of ligand-target complexes. rsc.orgnih.gov

The geometry of the guanidinium group directs the formation of these hydrogen bonds, often resulting in intricate and stable networks. rsc.orgrsc.org For instance, studies on guanidinium-based receptors have highlighted their ability to form strong ion-pairs with oxoanions like carboxylates and phosphates, which are prevalent in enzymes and antibodies. rsc.org The formation of these hydrogen-bonded networks is a key factor in the molecular recognition process. nih.govacs.orgrsc.orgiucr.org NMR studies have provided direct evidence for the formation of intermolecular hydrogen bonds between guanidinium protons and phosphate moieties in artificial receptor complexes. nih.gov

Significance of Electrostatic and Cation-π Interactions in Binding

Furthermore, the guanidinium group can participate in cation-π interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. nih.govacs.orgnih.govub.edu In this type of noncovalent bond, the positively charged guanidinium ion interacts favorably with the electron-rich π system of an aromatic ring. nih.govacs.org Computational studies have shown that these interactions can be substantial, with binding energies in the range of 4-7 kcal/mol in aqueous environments. nih.gov The planarity of the guanidinium group allows for optimal stacking and interaction with the aromatic rings of amino acid side chains. nih.gov

Table 1: Key Interactions of the Guanidinium Group in Biological Systems

Interaction Type Description Key Features Biological Relevance
Hydrogen Bonding Formation of hydrogen bonds between the N-H donors of the guanidinium group and electronegative atoms (e.g., oxygen) on the target molecule. rsc.orgnih.gov Planar, Y-shaped geometry directs hydrogen bonding. rsc.org Can form multiple hydrogen bonds simultaneously. rsc.org Stabilization of protein-nucleic acid and protein-protein complexes. rsc.orgnih.gov Binding to active sites of enzymes. rsc.org
Electrostatic Interactions Attraction between the positively charged guanidinium group and negatively charged moieties on biological targets. rsc.orgcapes.gov.br Strong ion-pairing with carboxylates and phosphates. rsc.org Charge is delocalized over the guanidinium group. rsc.org Crucial for binding to DNA, RNA, and acidic protein domains. rsc.orgnih.gov
Cation-π Interactions Noncovalent interaction between the guanidinium cation and the electron-rich face of an aromatic ring. nih.govacs.org Involves aromatic amino acids (Trp, Tyr, Phe). nih.govnih.gov Contributes significantly to binding affinity. nih.gov Important for protein structure and ligand recognition. nih.govub.edu

Cellular Uptake and Transporter-Mediated Accumulation

The cellular entry of N-(2-Guanidinoethyl)guanidine and similar guanidinium-containing compounds is often a mediated process, relying on specific transport systems. cmu.edunih.govnih.govd-nb.info The positive charge of the guanidinium group, while beneficial for target binding, can hinder passive diffusion across the lipid bilayer of the cell membrane. Therefore, transporter-mediated uptake is a crucial step for its intracellular activity. nih.govnih.gov

Involvement of Norepinephrine (B1679862) Transporters (NET) in Cellular Permeation

A key mechanism for the cellular uptake of N-(2-Guanidinoethyl)guanidine and structurally related compounds like guanethidine (B1672426) is through the norepinephrine transporter (NET). nih.govd-nb.infodrugbank.comnih.govwikipedia.org NET is a monoamine transporter responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. nih.govwikipedia.org

Compounds with a phenethylguanidine structure can act as substrates for NET. d-nb.info They are recognized and transported into the cell by the same mechanism as norepinephrine itself. nih.govwikipedia.org Once inside the cell, these compounds can accumulate, often within transmitter vesicles, where they can displace norepinephrine. nih.govwikipedia.org This active transport process is essential for the pharmacological action of these guanidinium-based molecules. wikipedia.org The uptake can be competitively inhibited by other NET substrates or inhibitors, such as desipramine, confirming the role of this transporter. d-nb.infonih.gov

Intracellular Signaling Pathway Modulation and Enzyme Activity Regulation

Once inside the cell, N-(2-Guanidinoethyl)guanidine and related guanidinium compounds can modulate various intracellular signaling pathways and regulate the activity of specific enzymes. solubilityofthings.comsci-hub.seontosight.ai The ability of the guanidinium group to mimic the side chain of arginine allows it to interact with a range of cellular proteins. acs.org

The modulation of intracellular signaling can occur through various mechanisms, including the direct interaction with kinases, phosphatases, and other signaling proteins. nih.govtesisenred.net For example, guanidine (B92328) derivatives have been shown to influence pathways involving nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The regulation of these pathways can have profound effects on cellular processes such as proliferation, differentiation, and apoptosis. tesisenred.netplos.org

Guanidinium compounds can also directly affect enzyme activity. solubilityofthings.comacs.org In some cases, they can act as inhibitors, while in others, they can enhance enzymatic function. acs.org For instance, exogenous guanidines have been shown to rescue the activity of a mutant enzyme where a critical arginine residue was replaced, demonstrating the ability of the guanidinium group to substitute for arginine in a catalytic role. acs.org

Effects on Cellular Membrane Integrity and Function

The interaction of guanidinium-containing compounds with cellular membranes is a critical aspect of their biological activity. acs.orgrsc.orgrsc.orgresearchgate.net The cationic nature of the guanidinium group drives its interaction with the negatively charged components of the cell membrane, such as phospholipids. rsc.orgrsc.org

Calcium Ion Channel Modulation and Subsequent Neurotransmitter Release

The process of neurotransmitter release is fundamental to synaptic transmission and is intricately regulated by the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels (VGCCs) located in the presynaptic terminals of neurons. pnas.orgnih.gov When an action potential depolarizes the presynaptic membrane, it triggers the opening of these channels, leading to a rapid increase in intracellular Ca²⁺ concentration. ineosopen.org This surge in Ca²⁺ acts as a critical second messenger, initiating a cascade of events that culminates in the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft. ineosopen.org

The Ca²⁺ influx is primarily mediated by several types of VGCCs, with the N-type (CaV2.2) and P/Q-type (CaV2.1) channels playing a predominant role in fast neurotransmitter release at most synapses in the mammalian central nervous system. pnas.orgresearchgate.net The specific contribution of each channel type can vary between different synapses. researchgate.net For instance, at some hippocampal synapses, CaV2.1 channels are the primary mediators of neurotransmitter release, while at others, both CaV2.1 and CaV2.2 channels contribute significantly. researchgate.net

The interaction of Ca²⁺ with specific proteins is crucial for the fusion of synaptic vesicles. Synaptotagmins are key Ca²⁺ sensors that, upon binding Ca²⁺, trigger the conformational changes in the SNARE complex necessary for membrane fusion. ineosopen.org This intricate machinery ensures that neurotransmitter release is a tightly controlled and rapid process. ineosopen.org

While direct evidence for N-(2-Guanidinoethyl)guanidine is unavailable, some compounds containing a guanidine moiety have been shown to interact with calcium channels. For example, the marine guanidine alkaloid Crambescidin 816 is known to block L-type voltage-dependent calcium channels and can induce calcium influx in cortical neurons through glutamate (B1630785) receptors. nih.gov Other guanidine derivatives have been investigated for their effects on calcium signaling pathways, suggesting that the guanidinium group can be a pharmacologically active moiety in this context. sci-hub.se

Table 1: Illustrative Data on the Modulation of Presynaptic Calcium Currents and Neurotransmitter Release

ModulatorTarget Calcium ChannelEffect on Presynaptic Ca²⁺ InfluxConsequence on Neurotransmitter Release
Compound X (Hypothetical Agonist) N-type (CaV2.2)IncreasedEnhanced
Compound Y (Hypothetical Antagonist) P/Q-type (CaV2.1)DecreasedInhibited
Guanidine Derivative Z (Hypothetical) L-type (CaV1.x)ModulatedAltered (context-dependent)

This table presents hypothetical data to illustrate the principles of calcium channel modulation and its effect on neurotransmitter release. The compounds and their specific effects are illustrative and not based on experimental data for N-(2-Guanidinoethyl)guanidine.

T-Cell Dependent Immunomodulation in Metabolic Disorders

Metabolic disorders, such as obesity and type 2 diabetes, are increasingly recognized as being associated with a state of chronic, low-grade inflammation. mdpi.comnih.gov The immune system, and particularly T-cells, play a crucial role in orchestrating this inflammatory response within metabolic tissues like adipose tissue and the liver. researchgate.netahajournals.org

T-cells, a type of white blood cell, are central to the adaptive immune response. Different subsets of T-cells have distinct functions. For instance, CD4+ helper T-cells can differentiate into various subtypes, such as Th1, Th2, and Th17 cells, each producing a unique set of cytokines that can either promote or suppress inflammation. researchgate.netahajournals.org In the context of metabolic diseases, a shift in the balance of these T-cell subsets is often observed. ahajournals.org

In obesity, for example, there is an accumulation of pro-inflammatory Th1 cells in adipose tissue. researchgate.netahajournals.org These cells secrete cytokines like interferon-gamma (IFN-γ), which can activate macrophages to a pro-inflammatory M1 phenotype, further perpetuating inflammation and contributing to insulin (B600854) resistance. ahajournals.org Conversely, regulatory T-cells (Tregs) have an anti-inflammatory role and are often reduced in number or function in obese individuals. nih.gov CD8+ cytotoxic T-cells have also been implicated in the inflammatory processes within adipose tissue in metabolic disorders. ahajournals.org

The gut microbiome has emerged as a key regulator of immune responses in the context of metabolic health, influencing T-cell differentiation and function. mdpi.com Dysbiosis, or an imbalance in the gut microbiota, can contribute to the pro-inflammatory state seen in metabolic diseases. mdpi.com

While no studies have specifically investigated the role of N-(2-Guanidinoethyl)guanidine in T-cell dependent immunomodulation in metabolic disorders, the guanidine group is present in several molecules with immunomodulatory properties. researchgate.netmdpi.com For instance, metformin (B114582), a widely used anti-diabetic drug containing a biguanide (B1667054) structure, has been shown to have immunomodulatory effects. mdpi.com Some guanidine derivatives have also been synthesized and evaluated for their potential to modulate the activation of CD4+ and CD8+ T-lymphocytes. researchgate.net

Table 2: Illustrative Data on T-Cell Subsets in a Model of Metabolic Disorder

T-Cell SubsetControl Group (% of total T-cells)Metabolic Disorder Group (% of total T-cells)Potential Functional Consequence
Th1 (Pro-inflammatory) 5%15%Increased tissue inflammation
Th2 (Anti-inflammatory) 10%5%Reduced anti-inflammatory response
Treg (Regulatory) 8%3%Impaired immune suppression
CD8+ (Cytotoxic) 12%20%Enhanced cellular cytotoxicity

This table provides illustrative data representing typical changes in T-cell populations in a hypothetical metabolic disorder model. The percentages are for demonstrative purposes and are not derived from studies on N-(2-Guanidinoethyl)guanidine.

Structure Activity Relationship Sar Studies and Rational Molecular Design of N 2 Guanidinoethyl Guanidine Derivatives

Impact of Guanidine (B92328) Substituents on Biological Activity and Selectivity

The biological activity and selectivity of N-(2-Guanidinoethyl)guanidine derivatives are profoundly influenced by the nature, position, and size of substituents on the guanidine moieties. These modifications can alter the molecule's basicity, lipophilicity, and steric profile, thereby fine-tuning its interaction with specific receptors or enzymes.

Research into various classes of guanidine-containing compounds has established several key principles:

Side-Chain Length and Lipophilicity : For acyclic guanidine alkaloids, the length of the side chain, in conjunction with the substitution pattern on the guanidine core, is critical for determining the extent of antibacterial activity. scienceopen.com The side chains are known to modulate lipid affinity and cellular bioavailability. scienceopen.com

Substitution on Guanidine Nitrogen : The introduction of alkyl substituents on the nitrogen atoms of a guanidine group generally leads to a reduction in basicity. ineosopen.org This can be attributed to the lack of an additional energy benefit from the formation of hydrogen bonds that occurs with unsubstituted nitrogen atoms. ineosopen.org However, in certain contexts, such as with α2-adrenoceptor ligands, increased substitution around the cationic guanidine moiety has been suggested to selectively lead to antagonist activity, whereas analogous unsubstituted compounds may show a mix of agonist and antagonist effects. nih.gov

Aromatic Substituents : In a series of N2-phenylguanines designed as inhibitors for Herpes simplex virus (HSV) thymidine kinases, substituents on the phenyl ring played a crucial role in potency and selectivity. nih.gov Compounds featuring hydrophobic, electron-attracting groups, such as a trifluoromethyl group, in the meta-position of the phenyl ring were the most potent inhibitors for both HSV-1 and HSV-2 enzymes. nih.gov Notably, many derivatives demonstrated significantly greater potency against the type 2 thymidine kinase, highlighting the ability of specific substituents to confer selectivity between highly similar enzymes. nih.gov

Terminal Guanidine Group : In complex natural products like guanidine-containing polyhydroxyl macrolides, the terminal guanidine group is considered a key functional group for their antibacterial and antifungal activities. mdpi.com

The following table summarizes the structure-activity relationships observed in a series of N2-phenylguanine inhibitors of HSV thymidine kinases, illustrating the impact of substituents.

CompoundPhenyl Ring SubstituentTarget EnzymePotency (IC50)Key Finding
m-CF3PGmeta-TrifluoromethylHSV-1 & HSV-20.1 µMHydrophobic, electron-withdrawing groups enhance potency. nih.gov
Unspecified Alkyl DerivativesAlkyl groupHSV-1 & HSV-2Moderately PotentAlkyl groups provide moderate inhibition. nih.gov
Unspecified Benzyl DerivativesBenzyl groupHSV-1 & HSV-2Moderately PotentBenzyl groups provide moderate inhibition. nih.gov

Stereochemical Influence on Pharmacological Profiles

The three-dimensional arrangement of atoms (stereochemistry) within derivatives of N-(2-Guanidinoethyl)guanidine can have a significant impact on their pharmacological profiles. Chiral centers within the molecule can dictate the orientation of key functional groups, leading to stereospecific interactions with biological targets.

A clear example of this principle is seen in the study of conformationally restricted arginine analogues, which incorporate a guanidinoethyl side chain. The synthesis of (2S,4S)- and (2S,4R)-4-(2'-guanidinoethyl)proline created stereoisomers where the guanidinoethyl side chain was fixed in different spatial orientations. nih.gov When these analogues were incorporated into a peptide, the distinct stereochemistry at the C4 position of the proline ring restricted the possible conformations of the side chain. This allowed researchers to probe the specific spatial requirements of the receptor binding pocket, demonstrating that only one stereoisomer may fit optimally and elicit the desired biological response. nih.gov Such studies underscore that the precise stereochemical configuration is crucial for achieving high-affinity binding and specific pharmacological effects.

Conformational Analysis and its Correlation with Receptor Engagement

The flexible nature of acyclic structures like the ethyl linker in N-(2-Guanidinoethyl)guanidine allows the molecule to adopt numerous conformations in solution. However, it is widely accepted that only a specific "bioactive conformation" is responsible for effective binding to a biological target. Conformational analysis, therefore, is a critical tool for understanding and predicting receptor engagement.

The guanidine group itself is a resonance-stabilized, planar moiety due to Y-delocalization, which contributes to its stability. ineosopen.org The key to receptor engagement lies in the spatial orientation of this stable group relative to other parts of the molecule and the target.

Strategies to understand the bioactive conformation often involve the design and synthesis of conformationally restricted analogues. nih.gov By incorporating the guanidine functionality into rigid ring systems, such as in 2-amino-1,4-dihydroquinazolines, the number of accessible conformations is significantly reduced. nih.gov Comparing the biological activity of these rigid analogues with their flexible counterparts helps to deduce the likely binding conformation. Computational studies, including molecular docking simulations, complement these synthetic efforts by predicting how different conformations of a ligand might fit into the active site of a receptor, such as the α2-adrenoceptor. nih.gov Structural analysis of peptides containing restricted arginine analogues has revealed that the conformational space required for receptor binding can be significantly smaller than the total available conformational space. nih.gov

Ligand Design Principles for Optimizing N-(2-Guanidinoethyl)guanidine-Based Agents

Based on extensive SAR, stereochemical, and conformational studies, several key principles have emerged for the rational design of optimized ligands based on the N-(2-Guanidinoethyl)guanidine scaffold.

Conformational Restriction : Reducing the flexibility of the molecule is a primary strategy to enhance potency and selectivity. This can be achieved by incorporating the guanidine or side-chain elements into cyclic structures. This approach "pre-pays" the entropic penalty of binding by locking the molecule into a conformation that is close to the bioactive one, leading to higher affinity. nih.govnih.gov

Strategic Substitution : The addition of substituents to the core structure can be used to fine-tune interactions with the target.

Probing the Binding Pocket : Adding various functional groups can explore specific sub-pockets of the receptor. For example, hydrophobic and electron-withdrawing substituents can be placed on aryl rings to interact with corresponding hydrophobic or electron-deficient regions of the target enzyme or receptor. nih.gov

Modulating Activity : Increased substitution in the space surrounding the cationic guanidine moiety can be used to modulate the functional outcome of receptor binding, for instance, by selectively promoting antagonist over agonist activity. nih.gov

Basicity and pKa Modulation : While the inherent high basicity of the guanidine group is often crucial for its primary interaction (e.g., forming a salt bridge with an aspartate or glutamate (B1630785) residue), this property can be fine-tuned. The addition of electron-withdrawing or -donating groups can alter the pKa, which can optimize interactions and improve pharmacokinetic properties like membrane permeability. ineosopen.org

Stereochemical Control : When chiral centers are present or introduced, their absolute configuration must be controlled. The synthesis of stereochemically pure isomers is essential, as different enantiomers or diastereomers can have vastly different affinities, efficacies, and even functional effects at the same biological target. nih.gov

By integrating these principles, medicinal chemists can move beyond simple trial-and-error and rationally design novel N-(2-Guanidinoethyl)guanidine derivatives with improved potency, higher selectivity, and more desirable pharmacological profiles.

Analytical and Bioanalytical Methodologies for N 2 Guanidinoethyl Guanidine Quantification and Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of guanidino compounds due to its ability to separate multiple components and eliminate interfering substances from complex mixtures. The highly basic and polar nature of N-(2-Guanidinoethyl)guanidine, with a pKa of approximately 12.5, influences the choice of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of guanidino compounds. Reversed-phase HPLC has been applied to quantify various uremic toxins, a class to which some guanidino compounds belong. For a compound like N-(2-Guanidinoethyl)guanidine, which is highly polar, a straightforward HPLC-UV method can be developed without the need for pre-column derivatization. However, for enhanced sensitivity, particularly at low concentrations, derivatization or the use of alternative detectors like Evaporative Light Scattering Detectors (ELSD) can be employed.

A simple method for the analysis of guanidine (B92328) has been developed using a Cogent Diamond Hydride™ column. While specific applications for N-(2-Guanidinoethyl)guanidine are not detailed, the conditions can be adapted.

Table 1: Example HPLC Method for Guanidine Analysis

Parameter Condition
Column Cogent Diamond Hydride™, 4µm, 100Å
Dimensions 4.6 mm x 100mm
Mobile Phase 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid
Flow Rate 1.0 mL/minute
Injection Volume 1µL
Detection UV @ 195 nm

Data sourced from MicroSolv Technology Corporation

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility of guanidino compounds like N-(2-Guanidinoethyl)guanidine, derivatization is a mandatory step to increase their volatility and thermal stability. Various derivatizing reagents have been successfully used for the GC analysis of guanidines, including glyoxal, ethyl chloroformate, isovaleroylacetone, and hexafluoroacetylacetone.

These methods have been applied to determine a range of guanidino compounds in biological samples such as serum and urine. The separation is typically achieved on columns like the HP-5, followed by flame ionization detection (FID).

Table 2: Exemplary GC Derivatization and Analysis Conditions for Guanidino Compounds

Derivatizing Reagents Column Temperature Program Detection Reference
Glyoxal and Ethyl Chloroformate HP-5 (30 m × 0.32 mm i.d.) 90°C for 3 min, then 25°C/min to 260°C FID
Isovaleroylacetone and Ethyl Chloroformate HP-5 (30 m × 0.32 mm i.d.) - FID
Glyoxal HP-5 (30 m × 0.32 mm i.d.) 100°C for 2 min, then 20°C/min to 250°C FID

Ion Chromatography (IC) is particularly well-suited for the analysis of ionic species like the protonated form of N-(2-Guanidinoethyl)guanidine. Guanidine moieties are strongly basic and exist as cations under acidic conditions, enabling their separation on cation-exchange columns. Anion-exchange chromatography has also been employed for the determination of guanidino compounds.

A key advantage of IC is that it often circumvents the need for sample derivatization, simplifying the analytical workflow. Suppressed conductivity detection is a common approach for the sensitive measurement of guanidine compounds after their separation.

Mixed-mode chromatography (MMC) combines multiple

Advanced Detection Strategies

Evaporative Light Scattering Detection (ELSD) for Non-Chromophoric Guanidines

Guanidino compounds like N-(2-Guanidinoethyl)guanidine lack strong chromophores, making them challenging to detect using standard UV-Vis detectors. amazonaws.com Evaporative Light Scattering Detection (ELSD) offers a universal detection method for non-volatile analytes, independent of their optical properties. flash-chromatography.comshimadzu.comamericanlaboratory.com This makes it a valuable tool for the analysis of non-chromophoric compounds. amazonaws.comflash-chromatography.com

The principle of ELSD involves three main steps: nebulization of the column eluent to form droplets, evaporation of the mobile phase in a heated tube, and detection of the light scattered by the remaining non-volatile analyte particles. americanlaboratory.com This technique is compatible with gradient elution, which is an advantage over refractive index detection, another method for analyzing compounds without chromophores. shimadzu.comresearchgate.net The response in ELSD is related to the mass of the analyte, and a log-log plot of peak area versus analyte quantity typically yields a linear response. shimadzu.com The sensitivity of ELSD can reach the mid-picogram level for many compounds. knauer.net For guanidine analysis, ELSD can be employed when higher sensitivity is needed, especially if pre-column derivatization is not used. mtc-usa.com

While UV detection at low wavelengths (around 200 nm) can be used for guanidine, ELSD provides an alternative that can detect both guanidine and its counter-ions, such as sodium, which are not UV-active. sielc.com The combination of a photodiode-array detector with an ELSD in series can provide comprehensive information, detecting both chromophoric and non-chromophoric components in a single run. amazonaws.comnih.gov

Table 1: Comparison of Detection Methods for Non-Chromophoric Guanidines

DetectorPrincipleAdvantagesDisadvantages
ELSD Light scattering by non-volatile analyte particles after mobile phase evaporation. americanlaboratory.comUniversal detection for non-volatile compounds, gradient compatible, good sensitivity. amazonaws.comflash-chromatography.comshimadzu.comDestructive to the sample. flash-chromatography.com
Refractive Index (RI) Measures changes in the refractive index of the eluent.Universal for all compounds.Not compatible with gradient elution, sensitive to temperature and pressure changes. shimadzu.com
Low-Wavelength UV Absorbance of UV light at low wavelengths (e.g., 195-205 nm). amazonaws.comNon-destructive.Limited by UV cutoff of solvents, can have poor baseline response. amazonaws.com
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes.High sensitivity and selectivity, provides structural information. nih.govCan be suppressed by matrix effects. nih.gov

Fluorescence Detection Post-Derivatization

To enhance the sensitivity and selectivity of guanidino compound analysis, fluorescence detection following a derivatization reaction is a widely used strategy. thermofisher.com This involves chemically modifying the analyte either before (pre-column) or after (post-column) chromatographic separation to attach a fluorescent tag. thermofisher.com

Several reagents have been employed for the derivatization of guanidino compounds. Ninhydrin can be used as a post-column derivatization reagent, leading to the formation of fluorescent products. nih.govresearchgate.net One method describes the separation of ten guanidino compounds on a strong cation-exchange column within 30 minutes, followed by post-column derivatization with ninhydrin. nih.gov Ninhydrin has also been investigated as a pre-column derivatization reagent, where the reaction occurs under strongly alkaline conditions, followed by a step at low pH and high temperature to yield derivatives with favorable fluorescence properties (excitation at 390 nm, emission at 470 nm). nih.govscispace.com This pre-column derivatization method has shown quantification limits of about 20 µg/L in human blood samples. nih.gov

Other derivatization reagents include 1,2-naphthoquinone-4-sulfonate for post-column derivatization in reversed-phase ion-pair HPLC. nih.gov Benzoin (B196080) and its analogs have also been utilized for pre-column derivatization. nih.govresearchgate.net For instance, a method using benzoin as the derivatizing agent followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis has been developed for the sensitive and selective quantification of guanidine in environmental samples. nih.gov

Mass Spectrometry (MS) Applications in Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is a powerful technique for the identification and quantification of N-(2-Guanidinoethyl)guanidine and related compounds. nih.gov LC-MS/MS offers high sensitivity and selectivity, making it suitable for analyzing complex biological and environmental samples. nih.govnih.gov

In LC-MS/MS analysis, precursor ions of the target analytes are selected and fragmented to produce specific product ions, which are then monitored. This technique, known as multiple reaction monitoring (MRM), significantly reduces interference from endogenous matrix components. nih.gov For example, a method for the simultaneous estimation of metformin (B114582) and canagliflozin (B192856) in human plasma used MRM with transitions of m/z 130.2 → 60.1 for metformin. nih.gov The identity of derivatized guanidino compounds can also be confirmed using electrospray mass spectrometry. nih.govscispace.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar compounds like metformin and its impurities before MS detection. waters.com One study demonstrated the use of HILIC combined with MS and UV detection for the retention, separation, and identification of metformin and its related impurities. waters.com Another approach for analyzing guanidine derivatives in water samples involved solid-phase extraction followed by LC-MS/MS, using a hydrophilic interaction liquid chromatography column for separation. nih.govnih.gov

The development of LC-MS methods can sometimes be challenging due to the high polarity of guanidino compounds, which can lead to poor retention on conventional reversed-phase columns. mdpi.com Ion-pairing agents are sometimes used to improve retention. mdpi.com

Table 2: Selected Mass Spectrometry Applications for Guanidino Compounds

Analyte(s)MatrixMethodKey Findings
Metformin and impuritiesDrug substanceHILIC-UV-MSSuccessful retention, separation, and identification of polar compounds. waters.com
Seven guanidine derivativesAquatic environmentsSPE-LC-MS/MSDeveloped a quantitative method with recoveries ranging from 73% to 137%. nih.govnih.gov
Metformin and canagliflozinHuman plasmaProtein precipitation, LLE, LC-MS/MS (MRM)Highly sensitive and selective method with a linear range of 50–5000 ng/mL for metformin. nih.gov
Guanidino compoundsHuman bloodPre-column derivatization with ninhydrin, HPLC-ESI-MSConfirmed the identity of the derivatives. nih.govscispace.com
GuanidineEnvironmental samples, urinePre-column derivatization with benzoin, LC-MS/MSSensitive and selective quantification with a lower limit of quantification of 50 nM. nih.gov

Sample Preparation Techniques for Complex Biological and Pharmaceutical Matrices

Effective sample preparation is critical for the accurate analysis of N-(2-Guanidinoethyl)guanidine in complex matrices like biological fluids and pharmaceutical formulations. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and make it compatible with the analytical instrument. uoa.gr

For biological samples such as plasma or urine, protein precipitation is a common first step to remove proteins that can interfere with the analysis. nih.gov This is often achieved by adding an organic solvent like acetonitrile. nih.gov Following protein precipitation, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for further cleanup and concentration. nih.gov

Solid-phase extraction is a widely used technique for the extraction and preconcentration of organic compounds from various samples. uoa.gr In a typical SPE procedure, the sample is loaded onto a cartridge containing a solid sorbent. Interfering substances are washed away, and the analyte of interest is then eluted with a suitable solvent. uoa.gr For guanidino compounds, which are often polar, specific types of SPE cartridges are used. For instance, a mixed-mode weak-cation-exchange (WCX) SPE cartridge has been used for the extraction of guanidine derivatives from water samples. nih.gov Molecularly imprinted polymers (MIPs) have also been developed for the selective solid-phase extraction of specific guanidino compounds, such as [arginine]-microcystins. epa.gov These MIPs demonstrated high recoveries comparable to commercial SPE cartridges. epa.gov

Method Validation and Quantitative Analysis in Research Settings

The validation of analytical methods is essential to ensure their reliability for the quantitative analysis of N-(2-Guanidinoethyl)guanidine in research. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the US Food and Drug Administration (FDA). researchgate.netimpactfactor.org Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov

Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. impactfactor.org For example, a validated HPLC-UV method for metformin hydrochloride showed an accuracy of 100.4%. researchgate.netnih.gov

Precision refers to the closeness of agreement between a series of measurements and is usually expressed as the relative standard deviation (RSD). ijpsr.com A precise method will have a low RSD. For instance, a method for metformin hydrochloride had an RSD of 0.30%. researchgate.netnih.gov

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. ijpsr.com

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. healthinformaticsjournal.com

LOD and LOQ represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. impactfactor.org

Several validated methods for the analysis of metformin and its impurities, which are structurally related to N-(2-Guanidinoethyl)guanidine, have been published. researchgate.netimpactfactor.orgnih.govijpsr.comhealthinformaticsjournal.com These methods often utilize HPLC with UV detection or LC-MS/MS and have demonstrated good linearity, accuracy, and precision. nih.govresearchgate.netnih.gov

Development of Guanidinium-Based Anion Sensors

The guanidinium (B1211019) group is a strong hydrogen bond donor and can form stable complexes with various anions, particularly oxoanions like phosphate (B84403) and sulfate (B86663), even in competitive aqueous media. oup.comresearchgate.net This property has led to the development of synthetic guanidinium-based receptors for anion recognition and sensing. researchgate.netbarbatti.org These sensors often consist of a guanidinium moiety linked to a chromophore or fluorophore. barbatti.orgrsc.org

The binding of an anion to the guanidinium group can induce a change in the spectroscopic properties of the attached signaling unit, allowing for colorimetric or fluorescent detection. barbatti.orgrsc.org For example, the protonation of a phenylguanidine derivative causes a shift in its absorption spectrum to higher energies, and this shift is reduced upon complexation with an anion. barbatti.orgresearchgate.net The magnitude of the spectral shift can be correlated with the basicity and hydrogen-bonding strength of the anion. barbatti.orgresearchgate.net

Guanidinium-based receptors have been incorporated into various sensor formats, including potentiometric sensors. A highly selective hydrogen sulfite (B76179) electrode was developed using a rigid, multicyclic guanidinium compound as an ionophore. acs.org This electrode, when placed behind a gas-permeable membrane, resulted in a highly selective SO2 gas sensor. acs.org Furthermore, guanidinium-functionalized materials, such as polymers and membranes, have been developed for anion separation and recognition. researchgate.netutexas.eduuta.edu These materials have shown potential for applications like the removal of toxic anions from water and in anion exchange membranes for fuel cells. researchgate.netuta.edu

Theoretical and Computational Chemistry Approaches to N 2 Guanidinoethyl Guanidine

Molecular Dynamics Simulations of Ligand-Receptor and Ligand-Nucleic Acid Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For N-(2-Guanidinoethyl)guanidine, MD simulations would allow researchers to visualize its dynamic interactions with biological targets such as protein receptors or nucleic acids. By simulating the compound in a biologically relevant environment, including water molecules and ions, these studies can reveal the stability of binding poses, the key intermolecular interactions (like hydrogen bonds and electrostatic interactions) that govern complex formation, and the conformational changes that may occur in both the ligand and the receptor upon binding. Such simulations are crucial for understanding the molecular basis of the compound's biological activity. Despite the utility of this technique, specific MD simulation studies focused exclusively on N-(2-Guanidinoethyl)guanidine complexes with specific receptors or nucleic acids are not extensively detailed in currently available scientific literature.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. For N-(2-Guanidinoethyl)guanidine, DFT can be used to calculate properties such as molecular orbital energies, electrostatic potential maps, and charge distributions. This information is vital for understanding its chemical behavior, including its protonation states at different physiological pH values, its ability to act as a hydrogen bond donor, and its intrinsic reactivity. Furthermore, quantum chemical calculations can elucidate reaction mechanisms at an electronic level, providing insights into potential metabolic pathways or chemical transformations. While DFT is a standard tool for such analyses, dedicated publications detailing comprehensive DFT studies on the reaction mechanisms and reactivity of N-(2-Guanidinoethyl)guanidine are not readily found in the public research domain.

Pharmacophore Modeling and Virtual Screening for Novel N-(2-Guanidinoethyl)guanidine Analogues

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For N-(2-Guanidinoethyl)guanidine, a pharmacophore model would typically highlight the spatial arrangement of its guanidinium (B1211019) groups, which are key for hydrogen bonding and electrostatic interactions. Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the model. This process allows for the rapid identification of new potential analogues with similar or improved activity. While this is a common strategy in drug discovery, specific studies detailing the development of a pharmacophore model for N-(2-Guanidinoethyl)guanidine and its use in virtual screening are not prominently documented.

Prediction of Binding Affinities and Selectivity Profiles

Predicting how strongly a ligand like N-(2-Guanidinoethyl)guanidine will bind to a biological target (binding affinity) and whether it binds preferentially to one target over others (selectivity) is a central goal of computational chemistry. Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI), often used in conjunction with molecular dynamics simulations, can provide quantitative estimates of binding free energies. These predictions are invaluable for prioritizing compounds for synthesis and experimental testing. An accurate prediction of the binding affinity and selectivity profile for N-(2-Guanidinoethyl)guanidine against various receptors would be critical for understanding its pharmacological effects. However, detailed computational studies reporting the predicted binding affinities of N-(2-Guanidinoethyl)guanidine to specific biological targets are not widely available.

Conformational Landscape Analysis and its Role in Biological Activity

N-(2-Guanidinoethyl)guanidine is a flexible molecule that can adopt numerous different three-dimensional shapes, or conformations. Conformational landscape analysis aims to identify the most stable (low-energy) conformations of the molecule and the energy barriers between them. The specific conformation that the molecule adopts when it binds to a receptor is crucial for its biological activity. Computational methods, including systematic or stochastic conformational searches combined with quantum mechanical energy calculations, can map out this landscape. Understanding the preferred conformations of N-(2-Guanidinoethyl)guanidine in solution and in a bound state is essential for rational drug design. As with other specific computational aspects, comprehensive studies on the conformational landscape of this particular molecule are not extensively published.

Emerging Research Directions and Future Prospects for N 2 Guanidinoethyl Guanidine

Rational Design of Next-Generation N-(2-Guanidinoethyl)guanidine-Based Therapeutics with Improved Potency and Selectivity

The development of next-generation therapeutics based on the N-(2-Guanidinoethyl)guanidine scaffold is increasingly guided by rational design principles. This approach aims to optimize the molecule's structure to enhance its potency against specific biological targets while minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the guanidine (B92328) core and its substituents influence biological activity.

Key strategies in the rational design of N-(2-Guanidinoethyl)guanidine-based therapeutics include:

Introduction of Diverse Scaffolds: Incorporating the bis-guanidine motif into various molecular frameworks, from simple alkyl chains to complex heterocyclic systems, allows for the exploration of a wide chemical space. This can lead to the discovery of derivatives with novel pharmacological profiles. For instance, the introduction of a guanidino group at the C6 position of the purine (B94841) moiety in roscovitine analogues led to increased inhibitory activity towards cyclin-dependent kinases (CDKs). nih.gov

Conformational Constraints: Introducing rigid elements or cyclic structures into the linker connecting the two guanidine groups can restrict conformational flexibility. This can lead to a more favorable binding entropy and improved selectivity for the target.

An example of SAR studies in a related class of compounds involved investigating the effects of alkyl derivatives of guanidine on norepinephrine (B1679862) release. These studies revealed that specific substitutions on the guanidine group enhanced the release of norepinephrine, suggesting that the structural characteristics of guanidine derivatives are crucial for their interaction with biological targets like voltage-sensitive calcium channels. nih.gov

Compound/Derivative ClassKey Structural ModificationImpact on Potency/SelectivityReference
6-GuanidinopurinesIntroduction of a guanidino group at the C6 positionIncreased inhibitory activity towards CDK2/cyclin E nih.gov
Alkyl Guanidine DerivativesVariations in alkyl substitutionModulated norepinephrine release nih.gov
N2-phenylguaninesHydrophobic, electron-attracting groups in the meta positionPotent inhibition of Herpes simplex virus thymidine kinases nih.gov

Exploration of Novel Biological Targets and Uncharted Therapeutic Applications

The unique physicochemical properties of the guanidinium (B1211019) group, particularly its ability to engage in multiple hydrogen bonds and electrostatic interactions, make N-(2-Guanidinoethyl)guanidine and its analogs promising candidates for a wide range of biological targets. nih.gov Research is actively exploring their potential in therapeutic areas beyond their traditional applications.

Anticancer Applications: The guanidine moiety is a recognized pharmacophore in anticancer drug development due to its ability to interact with biological polyanions like DNA and RNA. mdpi.com Novel guanidine derivatives are being investigated for their ability to bind to DNA minor grooves and G-quadruplex structures, which are implicated in cancer cell proliferation. nih.govmdpi.com For example, certain synthetic guanidines containing a 1,3-diphenylpropenone core have demonstrated significant cytotoxicity against various human cancer cell lines. mdpi.com Furthermore, novel guanidine compounds have been shown to inhibit the transcription of platelet-derived growth factor receptor alpha (PDGFRα), a key driver of proliferation in certain types of brain tumors. nih.gov

Antimicrobial and Antiparasitic Activity: Bis-guanidine compounds have shown potent activity against a range of pathogens. A series of bis-cyclic guanidines demonstrated significant antibacterial activity against Clostridium difficile, a major cause of hospital-acquired infections. nih.gov Dicationic bisguanidine-arylfuran derivatives have also been identified as potent agents against Gram-negative bacteria, a critical area of unmet medical need due to rising antibiotic resistance. nih.gov The development of guanidine-based compounds is also a promising avenue for treating neglected tropical diseases caused by protozoan parasites. researchgate.net

Enzyme Inhibition: The guanidinium group's ability to mimic the side chain of arginine allows for the design of inhibitors for enzymes that recognize arginine substrates. This has led to the development of guanidine-based inhibitors for a variety of enzymes, including kinases and proteases. For instance, arylpyridin-2-yl guanidine derivatives have been identified as novel inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1), a potential target for inflammatory diseases like asthma. mdpi.com

Other Potential Applications: The versatility of the guanidine scaffold has led to investigations into its use as:

Sweeteners: Certain N-(carboxymethyl)guanidines have been found to be highly efficient sweeteners. ineosopen.org

Biocides and Disinfectants: The cationic nature of guanidinium compounds contributes to their antimicrobial properties, making them effective biocides. ineosopen.org

Molecular Glues: The strong and specific binding properties of guanidinium groups are being explored for their potential to act as "molecular glues," bringing together biological macromolecules. ineosopen.org

Therapeutic AreaSpecific Target/ApplicationExample Compound ClassReference
OncologyDNA minor groove and G-quadruplex bindingGuanidino-Aryl Derivatives mdpi.com
OncologyInhibition of PDGFRα transcriptionAromatic core with appended guanidine nih.gov
Infectious DiseasesAntibacterial (Gram-negative bacteria)Dicationic bisguanidine-arylfurans nih.gov
Infectious DiseasesAntibacterial (Clostridium difficile)Bis-cyclic guanidines nih.gov
InflammationMSK1 InhibitionArylpyridin-2-yl guanidines mdpi.com

Advances in Synthetic Methodologies for Architecturally Complex Guanidine Systems

The growing interest in guanidine-containing compounds for therapeutic applications has spurred the development of new and efficient synthetic methods. Traditional approaches to guanidine synthesis often require harsh conditions or the use of hazardous reagents. Modern methodologies focus on milder conditions, greater functional group tolerance, and the ability to construct complex, multi-substituted guanidine systems.

Recent advances in the synthesis of complex guanidines include:

Catalytic Guanidinylation: The use of transition metal catalysts has enabled the development of highly efficient and selective methods for the formation of C-N bonds in guanidine synthesis. These methods often proceed under mild conditions and are compatible with a wide range of substrates.

Solid-Phase Synthesis: Solid-phase synthesis techniques have been adapted for the preparation of guanidine libraries. These methods allow for the rapid and efficient synthesis of a large number of compounds for screening purposes.

Novel Guanylating Agents: Researchers continue to develop new reagents for the introduction of the guanidine functional group. These reagents are often designed to have improved reactivity, selectivity, and handling properties compared to traditional guanylating agents.

Flow Chemistry: The application of flow chemistry to guanidine synthesis offers several advantages, including improved safety, scalability, and reaction control.

These advanced synthetic methods are crucial for the construction of architecturally complex guanidine systems, such as macrocyclic and bicyclic guanidines, which often exhibit unique biological activities. The ability to efficiently synthesize these complex molecules is essential for exploring their therapeutic potential.

High-Throughput Screening and Combinatorial Chemistry Approaches for Guanidine Libraries

To efficiently explore the vast chemical space of guanidine-containing compounds, researchers are increasingly turning to high-throughput screening (HTS) and combinatorial chemistry. These approaches allow for the rapid synthesis and biological evaluation of large libraries of compounds, significantly accelerating the drug discovery process.

High-Throughput Screening (HTS): HTS involves the automated testing of large numbers of compounds for their ability to modulate a specific biological target or pathway. A wide range of assay formats can be adapted for HTS, including enzyme activity assays, receptor binding assays, and cell-based assays. The development of label-free HTS methods, such as those based on mass spectrometry, has further enhanced the ability to screen large and diverse compound libraries.

The combination of combinatorial chemistry and HTS provides a powerful platform for the discovery of novel guanidine-based drug candidates. By systematically exploring the structure-activity relationships within a large library of compounds, researchers can identify promising lead compounds for further optimization.

Integration of Omics Data for Systems-Level Understanding of N-(2-Guanidinoethyl)guanidine Action

To gain a comprehensive understanding of the biological effects of N-(2-Guanidinoethyl)guanidine and its analogs, researchers are beginning to integrate data from various "omics" technologies. This systems-level approach, which includes genomics, transcriptomics, proteomics, and metabolomics, can provide a more complete picture of how these compounds interact with biological systems and their downstream consequences. nygen.io

Multi-omics integration can be used to:

Identify Novel Drug Targets: By analyzing the changes in gene expression, protein levels, and metabolite profiles in response to treatment with a guanidine-based compound, researchers can identify potential new biological targets. mdpi.com

Elucidate Mechanisms of Action: Omics data can provide insights into the signaling pathways and cellular processes that are modulated by a compound, helping to elucidate its mechanism of action. nashbio.com

Discover Biomarkers: Changes in the levels of specific genes, proteins, or metabolites can serve as biomarkers to monitor the efficacy of a treatment or to identify patients who are most likely to respond to a particular therapy.

Assess Off-Target Effects and Toxicity: A systems-level analysis can help to identify potential off-target effects and toxicities of a compound early in the drug development process.

A study on the effects of polyhexamethylene guanidine phosphate (B84403) (PHMG-p), a related polyguanidine compound, utilized an integrated transcriptomic, proteomic, and metabolomic approach to identify biomarkers for pulmonary injury in rats. nih.govelsevierpure.com This research highlights the power of multi-omics in understanding the complex biological effects of guanidine-containing compounds. nih.govelsevierpure.com The integration of multi-omics data with drug screening information from cell lines is another powerful strategy to identify druggable pathways and genes. nih.gov As these technologies continue to advance, the integration of omics data will play an increasingly important role in the development of next-generation N-(2-Guanidinoethyl)guanidine-based therapeutics.

Omics TechnologyApplication in Guanidine ResearchPotential Insights
Transcriptomics Analysis of gene expression changes upon treatment.Identification of regulated genes and pathways.
Proteomics Profiling of protein expression and post-translational modifications.Elucidation of direct protein targets and downstream signaling events.
Metabolomics Measurement of changes in endogenous metabolite levels.Understanding of metabolic reprogramming and off-target effects.
Multi-Omics Integration Combined analysis of data from multiple omics platforms.A holistic view of the compound's mechanism of action and biological impact.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR detects amine and guanidine protons (δ 1.5–3.0 ppm for alkyl chains; δ 6.8–7.5 ppm for aromatic substituents if present). 13^13C NMR confirms guanidine carbonyl signals (δ 155–165 ppm) .
  • Mass Spectrometry (MS) : HRMS with electrospray ionization (ESI) provides exact mass data (e.g., C3_3H10_{10}N6_6 for N-(2-Guanidinoethyl)guanidine: calc. 130.107 g/mol) .
  • Infrared Spectroscopy (IR) : Identify N-H stretches (3200–3500 cm1^{-1}) and C=N vibrations (1640–1680 cm1^{-1}) .

What strategies are employed to study the structure-activity relationships (SAR) of guanidine-based compounds?

Advanced Research Question
SAR studies require systematic modifications to the guanidine core and side chains:

  • Substituent variation : Synthesize analogs with alkyl, aryl, or heteroaryl groups at the ethylguanidine moiety. For example, anti-fungal activity in TMP-G derivatives correlates with methoxy group positioning .
  • Computational modeling : Use density functional theory (DFT) to predict electronic effects or molecular docking (e.g., AutoDock Vina) to simulate binding to targets like acetylcholine receptors .
  • Biological profiling : Test derivatives in parallel assays (e.g., cytotoxicity, enzyme inhibition) to map pharmacophore requirements. For instance, bulky substituents may enhance membrane permeability but reduce solubility .

How should researchers address challenges in replicating guanidine compound synthesis reported in literature?

Advanced Research Question
Replication issues often stem from incomplete procedural details. Mitigation strategies include:

  • Detailed experimental logs : Document reaction conditions (e.g., temperature, stirring rate) and reagent grades (HPLC vs. technical grade solvents) .
  • Supplementary material : Refer to journals requiring full experimental data (e.g., Beilstein Journal of Organic Chemistry), including NMR spectra and chromatography traces .
  • Collaborative verification : Share samples with independent labs for cross-validation, as done for crystalline guanidine hydrochloride modifications .

What are the key considerations for designing in vivo studies involving guanidine derivatives?

Advanced Research Question

  • Dosage optimization : Conduct preliminary pharmacokinetic studies to determine bioavailability and half-life. For example, agmatine (a related guanidine) shows dose-dependent neuroprotective effects in rodent models .
  • Toxicity screening : Assess acute toxicity (LD50_{50}) and organ-specific effects (e.g., renal or hepatic function markers) using OECD Test Guidelines 423 .
  • Ethical compliance : Follow institutional animal care protocols, including justification of sample sizes and humane endpoints .

How can researchers validate the anti-microbial mechanisms of guanidine compounds?

Basic Research Question

  • Time-kill assays : Compare bactericidal kinetics (e.g., Staphylococcus aureus vs. E. coli) to differentiate static vs. cidal effects .
  • Membrane disruption tests : Use fluorescent dyes (e.g., propidium iodide) to detect cell wall damage via flow cytometry .
  • Resistance studies : Serial passage assays identify propensity for resistance development, critical for clinical translation .

Q. Methodological Notes

  • Data presentation : Use tables to summarize SAR data (e.g., IC50_{50} values against targets) and statistical analyses (ANOVA with post-hoc tests) .
  • Safety protocols : Follow GHS guidelines for handling guanidine derivatives, including PPE and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(diaminomethylideneamino)ethyl]guanidine
Reactant of Route 2
1-[2-(diaminomethylideneamino)ethyl]guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.